3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[(4-chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4/c11-7-2-1-6(3-8(7)14(17)18)5-13-9(15)4-12-10(13)16/h1-3H,4-5H2,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXACJYGIFDHMBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Imidazolidine-2,4-dione Core
- Starting from glycine and phenylisocyanate derivatives , the imidazolidine-2,4-dione ring is formed via cyclization reactions.
- Alternatively, ethyl chloroacetate and semicarbazone derivatives can be refluxed in the presence of sodium acetate in ethanol to yield the imidazolidine-2,4-dione scaffold.
- The reaction conditions typically involve refluxing for several hours (e.g., 4 hours) followed by cooling and recrystallization to purify the product.
Purification and Characterization
- The crude product is typically cooled and precipitated by addition to ice or water.
- Recrystallization from ethanol or ethyl acetate is used to obtain pure crystals.
- Characterization is done by IR (showing characteristic NH and C=O stretches), NMR (proton shifts confirming substitution pattern), and elemental analysis to confirm composition.
- Data Table: Representative Preparation Conditions and Yields
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Imidazolidine-2,4-dione synthesis | Glycine + phenylisocyanate, reflux in ethanol with sodium acetate | 4 hours | 70–85 | Standard cyclization method |
| Substitution with 4-chloro-3-nitrobenzyl halide | Reflux in glacial acetic acid, potassium acetate, acetic anhydride | 6–16 hours | 60–75 | Conventional heating |
| Microwave-assisted substitution | Microwave irradiation, 40–60 seconds, 80–89% yield reported | <1 minute | 80–89 | Rapid, high yield, energy efficient |
| Purification | Recrystallization from ethanol or ethyl acetate | — | — | Ensures product purity |
- Microwave-assisted synthesis of imidazolidine-2,4-dione derivatives significantly reduces reaction times and often improves yields compared to conventional reflux methods.
- The presence of electron-withdrawing groups such as nitro and chloro on the benzyl substituent influences both the reactivity and the stability of the final product.
- Condensation reactions under acidic conditions favor the formation of the (Z)-isomer, which is thermodynamically more stable.
- The use of sodium acetate as a mild base catalyst facilitates the cyclization and substitution steps without causing polymerization or side reactions.
- Elemental analysis and spectroscopic data confirm the successful incorporation of the 4-chloro-3-nitrophenylmethyl group onto the imidazolidine-2,4-dione ring.
The preparation of 3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione involves the synthesis of the imidazolidine-2,4-dione core followed by substitution with the appropriately substituted benzyl moiety. Both conventional reflux and microwave-assisted methods are effective, with microwave synthesis offering advantages in speed and yield. Careful control of reaction conditions and purification steps ensures high-purity products suitable for further biological or chemical studies.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as sodium azide or thiourea are used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[(4-Amino-3-nitrophenyl)methyl]imidazolidine-2,4-dione.
Reduction: Formation of 3-[(4-Chloro-3-aminophenyl)methyl]imidazolidine-2,4-dione.
Substitution: Formation of various substituted imidazolidine-2,4-dione derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione , with the CAS number 1097788-31-2, is a synthetic organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry and material science.
Medicinal Chemistry
Antimicrobial Activity : Research indicates that compounds with similar structures to imidazolidine derivatives exhibit antimicrobial properties. Studies have shown that the incorporation of nitrophenyl groups can enhance the efficacy of these compounds against various pathogens. For example, a study highlighted the antimicrobial potential of nitro-substituted imidazolidines, suggesting that this compound could similarly possess such activity .
Anticancer Properties : There is evidence that imidazolidine derivatives can inhibit tumor growth. A case study reported that certain analogs of imidazolidine demonstrated cytotoxic effects against cancer cell lines. The specific mechanism often involves the induction of apoptosis in malignant cells, making it a candidate for further investigation in cancer therapeutics .
Material Science
Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its ability to form cross-links in polymer chains can lead to materials with improved durability and resistance to environmental factors. Research on similar compounds suggests promising outcomes in creating high-performance materials for industrial applications .
Agricultural Chemistry
Pesticide Development : The structural characteristics of this compound may be exploited in developing new pesticides. Compounds that exhibit similar functionalities have been shown to act as effective insecticides and fungicides, indicating a potential avenue for agricultural applications .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial effects of various nitro-substituted imidazolidines, including derivatives akin to this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study concluded that modifications to the nitrophenyl moiety could enhance activity further.
Case Study 2: Polymer Applications
In a research project focused on polymer chemistry, scientists synthesized a series of polymers using imidazolidine derivatives as cross-linking agents. The resulting materials exhibited superior thermal stability and mechanical strength compared to traditional polymers. This case highlights the versatility of imidazolidine derivatives in material science.
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The nitro and chloro groups play a crucial role in its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The evidence highlights several imidazolidine-2,4-dione derivatives with chlorophenyl or nitro-containing groups:
3-(3-Chlorophenyl)imidazolidine-2,4-dione (CAS 42351-76-8)
- Molecular Formula : C₉H₇ClN₂O₂
- Molecular Weight : 210.62 g/mol
- LogP : 1.10 (indicating moderate lipophilicity) .
- Key Feature : A single chlorine substituent at the 3-position of the phenyl ring.
3-(4-Chlorophenyl)imidazolidine-2,4-dione (CAS 56012-06-7)
- Molecular Formula : C₉H₇ClN₂O₂
- Molecular Weight : 210.62 g/mol
- LogP : 1.10 .
- Key Feature : Chlorine at the 4-position of the phenyl ring, demonstrating positional isomer effects.
3-(4-Chlorobenzyl)imidazolidine-2,4-dione (CAS 136197-77-8)
- Molecular Formula : C₁₀H₉ClN₂O₂
- Molecular Weight : 224.64 g/mol
- Key Feature : A benzyl group (CH₂-C₆H₄Cl) instead of direct phenyl substitution, increasing hydrophobicity .
3-(3,4-Dichlorophenyl)-1,5,5-trimethylimidazolidine-2,4-dione (CAS 85997-19-9)
- Molecular Formula : C₁₂H₁₂Cl₂N₂O₂
- Molecular Weight : 287.14 g/mol
- LogP : 3.17
- Key Feature : Dichlorophenyl substitution and methyl groups enhance lipophilicity and steric bulk .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituents |
|---|---|---|---|---|
| Target: 3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione* | C₁₀H₈ClN₃O₄ | ~269.65 | ~1.8† | 4-Cl, 3-NO₂ on phenylmethyl group |
| 3-(3-Chlorophenyl)imidazolidine-2,4-dione | C₉H₇ClN₂O₂ | 210.62 | 1.10 | 3-Cl phenyl |
| 3-(4-Chlorophenyl)imidazolidine-2,4-dione | C₉H₇ClN₂O₂ | 210.62 | 1.10 | 4-Cl phenyl |
| 3-(4-Chlorobenzyl)imidazolidine-2,4-dione | C₁₀H₉ClN₂O₂ | 224.64 | ~1.5‡ | 4-Cl benzyl |
| 3-(3,4-Dichlorophenyl)-1,5,5-trimethylimidazolidine-2,4-dione | C₁₂H₁₂Cl₂N₂O₂ | 287.14 | 3.17 | 3,4-diCl, 1,5,5-trimethyl |
*Estimated properties based on structural analogs.
†Predicted using nitro group’s contribution to LogP.
‡Estimated based on benzyl group’s hydrophobicity.
Key Observations
- Positional Isomerism : Chlorine substitution at the 3- vs. 4-position on the phenyl ring (as in CAS 42351-76-8 vs. 56012-06-7) may influence intermolecular interactions and crystal packing, though LogP remains similar .
- Lipophilicity Trends : The dichlorophenyl-trimethyl derivative (LogP 3.17) demonstrates how additional halogenation and alkylation significantly increase hydrophobicity, a trend the target compound may follow due to its nitro group .
Biological Activity
3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione, with the molecular formula CHClNO and a molecular weight of 269.64 g/mol, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and applications in various fields such as medicinal chemistry and pharmacology.
Structure and Composition
The compound features a unique imidazolidine-2,4-dione core, substituted with a chloro and nitro group on the phenyl ring. This structural configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHClNO |
| Molecular Weight | 269.64 g/mol |
| CAS Number | 1097788-31-2 |
Antimicrobial Properties
Research has indicated that imidazolidine derivatives exhibit antimicrobial activity. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The nitro group in the structure may play a role in enhancing cytotoxicity by generating reactive oxygen species (ROS), which are known to induce cell death in cancer cells.
Enzyme Inhibition
This compound has been identified as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes and obesity research. In one study, derivatives of imidazolidine-2,4-dione were synthesized and tested for their inhibitory activity against PTP1B, showing promising results with IC values in the low micromolar range .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The chloro and nitro substituents enhance binding affinity to enzymes like PTP1B.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells through ROS generation.
- Antimicrobial Mechanism : It disrupts cellular processes in bacteria leading to cell death.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines revealed that treatment with this compound resulted in significant dose-dependent inhibition of cell growth. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.
Case Study 2: PTP1B Inhibition
In a study focusing on PTP1B inhibitors, several derivatives were synthesized based on the core structure of imidazolidine-2,4-dione. The most potent compound exhibited an IC value of 4.1 µM against PTP1B, demonstrating a high selectivity over other phosphatases .
Q & A
Basic: What synthetic methodologies are effective for preparing 3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- General Method B (modified for this compound): React 5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione with a halogenated aromatic ketone (e.g., 3-chloro-1-(4-fluorophenyl)propan-1-one) in anhydrous DMF, using K₂CO₃ as a base at 80–100°C for 12–24 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 45–60% .
- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane). Ensure anhydrous conditions to avoid hydrolysis of the imidazolidine-dione core.
Basic: How should researchers characterize this compound’s purity and structural integrity?
Answer:
Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Key signals include:
- ¹H : δ ~8.94 (s, NH), 7.99–7.32 (aromatic protons), 3.71 (t, CH₂ linker), 1.64 (s, CH₃) .
- ¹³C : Peaks at δ ~174.7 (C=O), 165.1 (C-F coupling in substituents), 132.9–115.7 (aromatic carbons) .
- UPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Expected [M+H]+ ≈ 375 m/z (adjust based on substituents) .
- Melting Point : Confirm purity via sharp melting point (e.g., ~178°C for analogs; deviations >2°C suggest impurities) .
Advanced: How do electronic effects of the 4-chloro-3-nitrophenyl group influence reactivity in cross-coupling reactions?
Answer:
The nitro group acts as a strong electron-withdrawing group, while the chloro substituent provides steric hindrance. Together, they:
- Reduce Electron Density : Limit nucleophilic aromatic substitution (NAS) at the para position but enhance electrophilic substitution at meta positions.
- Facilitate Reductive Coupling : Use Pd/C or Ni catalysts under H₂ to reduce nitro to amine, enabling Buchwald-Hartwig amination or Suzuki-Miyaura couplings .
- Experimental Validation : Compare reaction rates with analogs lacking nitro groups (e.g., 4-chlorophenyl derivatives). Monitor intermediates via in situ IR or HPLC .
Advanced: What contradictions exist in reported biological activity data for imidazolidine-dione derivatives?
Answer:
Discrepancies arise from:
- Solubility Variability : Polar aprotic solvents (DMSO) vs. aqueous buffers alter bioavailability. For example, analogs show IC50 differences of >10 μM in DMSO vs. PBS .
- Metabolic Instability : Nitro groups undergo hepatic reduction to amines, complicating in vivo vs. in vitro results. Use LC-MS/MS to quantify metabolites .
- Structural Isomerism : Ensure regiochemical purity (e.g., nitro at C3 vs. C5) via NOESY or X-ray crystallography .
Advanced: How can computational modeling guide the design of derivatives with enhanced thermal stability?
Methodology:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate bond dissociation energies (BDEs) for the imidazolidine-dione ring and substituents. Higher BDEs (>90 kcal/mol) correlate with stability .
- Thermogravimetric Analysis (TGA) : Compare experimental decomposition temperatures (Td) of synthesized derivatives with computational predictions. Adjust substituents (e.g., trifluoromethyl groups increase Td by ~20°C) .
Advanced: What environmental fate studies are relevant for assessing ecological risks?
Experimental Design:
- Hydrolysis Studies : Incubate compound in buffers (pH 4–9) at 25–50°C. Monitor degradation via UPLC-UV. Nitro groups typically resist hydrolysis, but chloro substituents may form phenolic byproducts .
- Soil Sorption : Use batch equilibrium method (OECD 106). Calculate Koc values; values >500 L/kg indicate high soil retention, reducing groundwater contamination risks .
- Ecotoxicity : Test on Daphnia magna (48h LC50) and Aliivibrio fischeri (15min EC50). Correlate results with logP values; logP >3 often increases toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
